セレン酸ニッケル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

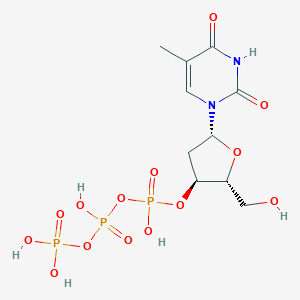

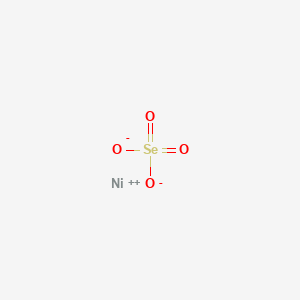

Nickel selenate is a useful research compound. Its molecular formula is H2NiO4Se and its molecular weight is 203.68 g/mol. The purity is usually 95%.

The exact mass of the compound Nickel selenate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nickel selenate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel selenate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

熱的挙動分析

セレン酸ニッケル六水和物の熱的挙動は、同時熱重量分析-示差熱分析および示差走査熱量測定法を用いて研究されてきた . この分析は、この材料を合成における前駆体として使用するための最適な条件を決定するために不可欠である .

色の変化特性

セレン酸ニッケルは、温度上昇に伴う色の変化特性を示す。 25℃では、緑色の化合物であるが、温度上昇(420℃まで)に伴い、黄緑色から黄橙色、そして最終的に黄色への色の変化が観察された . この特性は、水分子が放出されることによって生じ、これが紫外可視/近赤外分光分析の吸収スペクトルを変化させ、結果として結晶構造を変化させる .

センサアプリケーション

セレン酸ニッケルを含むニッケル化合物は、センサの分野で応用されてきた . この分野における具体的な用途は、ソースでは詳細に説明されていないが、ニッケル化合物は一般的にセンサで特定の化学物質または物理的条件を検出するために使用されるため、可能性がある。

触媒アプリケーション

セレン酸ニッケルは触媒として使用できる . ソースには、セレン酸ニッケルを含む具体的な触媒反応は記載されていないが、ニッケル化合物は一般的に、消費されることなく、さまざまな化学反応でプロセスを加速するために使用される。

生物医学的アプリケーション

セレン酸ニッケルは、生物医学分野で応用される可能性がある . ソースでは具体的な生物医学的用途は明記されていないが、ニッケル化合物は一般的に、薬物送達や医療画像など、さまざまな医療用途で使用されている。

磁気アプリケーション

セレン酸ニッケルは磁気用途に使用できる . ソースには具体的な磁気用途は詳細に説明されていないが、ニッケル化合物は一般的に、データストレージや磁気共鳴画像など、さまざまな磁気用途で使用されている。

発光材料

セレン酸ニッケルを含むセレン酸塩は、発光材料の製造に応用されてきた . これらの材料は放射線によって励起されると光を放出し、照明やディスプレイ技術など、さまざまな用途で使用されている。

健康への応用

セレン酸塩は、微生物学の分野など、人間の健康に応用されてきた。インスリン感受性を高め、薬剤に対して抵抗性のある癌細胞を感作させるために使用されてきた<a aria-label="1: " data-citationid="295f885c-c883-7455-5148-a77a0eb829bc-36" h="ID=SERP,501

Safety and Hazards

将来の方向性

作用機序

Target of Action

Nickel selenate, a compound of nickel and selenium, is primarily targeted at various biochemical pathways in organisms. Nickel compounds have been applied in several fields, such as sensor, catalyst, biomedicine, and magnetic . The selenate has been applied in human health, such as in the microbiology field, to increase insulin sensitization and also to sensitize cancerized cells that are resistant against drugs .

Mode of Action

Nickel selenate interacts with its targets through various mechanisms. For instance, it can induce changes in the crystal structure of materials, which is confirmed by X-ray powder diffraction . This interaction results in visual changes in photo-DSC .

Biochemical Pathways

Nickel selenate affects several biochemical pathways. Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, and these essential enzymes catalyze a variety of remarkable chemical reactions . The biology of nickel encompasses many components beyond the enzymes themselves, including multiple types of membrane transporters, metallochaperones, and regulators, which are critical for maintaining and distributing healthy levels of nickel .

Pharmacokinetics

The thermal behavior of nickel selenate hexahydrate has been characterized by simultaneous thermogravimetry–differential thermal analysis and differential scanning calorimetry . This information could be crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of nickel selenate’s action are complex. Nickel causes a reduction in growth and vitality of roots, probably through increased lipid peroxidation . The application of Se(IV) to a Ni-contaminated medium resulted in a further reduction of growth . Moreover, disruption of LLPS in cells promotes the expression of nickel transporter (nik) genes, which are negatively regulated by NikR .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of nickel selenate. For instance, soil moisture, organic matter, pH levels, soil texture, and microorganisms can affect selenium bioavailability/speciation in soil . Moreover, the shortcomings of biological methods are a slow removal rate and sensitive nature of microorganisms to environmental factors such as pH, temperature, high Se oxyanions concentration and the presence of toxic co-pollutants, which can inhibit the growth and biological activity of the microorganisms and adversely affects the removal efficiency .

生化学分析

Biochemical Properties

The biochemical properties of Nickel selenate are not fully understood yet. It is known that Nickel selenate can interact with various biomolecules. For instance, it has been reported that Nickel selenate can interact with enzymes and proteins, potentially influencing their function

Cellular Effects

Nickel selenate can have significant effects on various types of cells and cellular processes. For example, it has been observed that Nickel selenate can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Nickel selenate can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

It is known that Nickel selenate can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nickel selenate can change over time. For instance, it has been observed that Nickel selenate can undergo degradation over time, potentially influencing its long-term effects on cellular function . Additionally, the stability of Nickel selenate can vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of Nickel selenate can vary with different dosages in animal models. For instance, it has been observed that low doses of Nickel selenate can have beneficial effects, while high doses can lead to toxic or adverse effects . The specific dosage effects of Nickel selenate can vary depending on the animal model and the specific conditions of the experiment.

Metabolic Pathways

Nickel selenate can be involved in various metabolic pathways. For instance, it has been suggested that Nickel selenate can interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

Nickel selenate can be transported and distributed within cells and tissues. For instance, it has been suggested that Nickel selenate can interact with transporters or binding proteins, potentially influencing its localization or accumulation

Subcellular Localization

The subcellular localization of Nickel selenate can vary depending on the specific conditions of the experiment. For instance, it has been suggested that Nickel selenate can be localized in specific compartments or organelles within the cell . The specific subcellular localization of Nickel selenate can vary depending on the cell type and the specific conditions of the experiment.

特性

| { "Design of the Synthesis Pathway": "Nickel selenate can be synthesized through precipitation method by reacting nickel chloride and sodium selenate in aqueous solution.", "Starting Materials": [ "Nickel chloride", "Sodium selenate", "Distilled water" ], "Reaction": [ "Dissolve 13.9 g of nickel chloride in 50 mL of distilled water.", "Dissolve 23.9 g of sodium selenate in 50 mL of distilled water in a separate container.", "Add the sodium selenate solution slowly to the nickel chloride solution with constant stirring.", "The mixture will turn yellow and a precipitate of nickel selenate will form.", "Filter the precipitate and wash with distilled water.", "Dry the product in an oven at 60°C for several hours.", "The final product is nickel selenate." ] } | |

CAS番号 |

15060-62-5 |

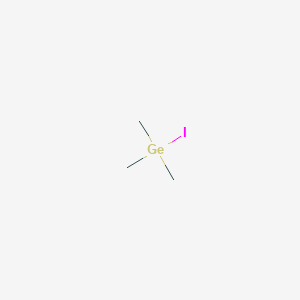

分子式 |

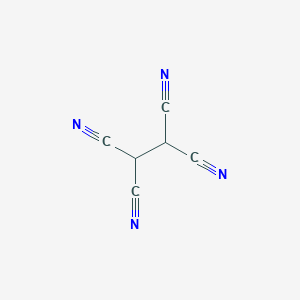

H2NiO4Se |

分子量 |

203.68 g/mol |

IUPAC名 |

nickel;selenic acid |

InChI |

InChI=1S/Ni.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChIキー |

WQTZVKFAQJMKRZ-UHFFFAOYSA-N |

SMILES |

[O-][Se](=O)(=O)[O-].[Ni+2] |

正規SMILES |

O[Se](=O)(=O)O.[Ni] |

| 15060-62-5 | |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

Q1: What is the crystal structure of Nickel selenate hexahydrate?

A1: Nickel selenate hexahydrate (NiSeO4·6H2O) crystallizes in a tetragonal crystal system. [] It belongs to either the P41212 or P43212 space group, with four molecules contained within its unit cell. The unit cell dimensions are a = b = 6.926 Å and c = 18.414 Å. []

Q2: How does the atomic weight of the alkali metal in double selenates of the Nickel group affect the compound's properties?

A2: Studies on double selenates of the nickel group, specifically those with the formula R2Ni(SeO4)2·6H2O (where R represents potassium, rubidium, cesium, or ammonium), reveal a correlation between the alkali metal's atomic weight and the compound's morphological and physical properties. [] This trend aligns with observations made in analogous double sulfate series and isomorphous magnesium and zinc double selenate groups. []

Q3: What are the thermal decomposition properties of Nickel selenate hydrates?

A3: Several studies have investigated the thermal decomposition of different Nickel selenate hydrates using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and X-ray powder diffraction. [, ] These studies provide insights into the dehydration processes and phase transitions occurring at various temperatures.

Q4: Are there any known organic compounds that can template the formation of new Nickel selenate structures?

A4: Yes, research shows that piperazine (pip) can act as a template for the formation of a new Nickel selenate compound. [, ] The resulting compound, (H2pip)2, has been synthesized and characterized, revealing its unique crystal structure, thermal decomposition behavior, and magnetic properties. [, ]

Q5: What methods are used to study the solubility of Nickel selenate in aqueous systems?

A5: Researchers utilize various methods to investigate the solubility of Nickel selenate in aqueous systems. One approach involves the isopiestic method, which was employed to determine the water activity in binary solutions of Li2SeO4-H2O at 25°C. [] Additionally, physicochemical analysis methods are used to investigate solubilities in ternary systems like Li2SeO4-NiSeO4-H2O. []

Q6: What theoretical models are used to analyze the thermodynamic properties of Nickel selenate solutions?

A6: The Pitzer ion-interaction model is frequently employed for the thermodynamic analysis of Nickel selenate solutions. [] This model allows for the calculation of crucial thermodynamic functions, including binary and ternary parameters of interionic interaction and thermodynamic solubility products. [] These calculations enable the generation of theoretical solubility isotherms, which can be compared to experimental data for validation.

Q7: How is Nickel selenate characterized?

A7: Nickel selenate can be characterized using a variety of techniques. X-ray diffraction analysis is used to determine its crystal structure, including bond lengths and angles within the selenate anion (SeO4). [] Thermal analysis methods such as TG, DTA, and DSC are used to study its thermal stability and decomposition pathways. [, ] Additionally, spectroscopic techniques, while not explicitly mentioned in the provided abstracts, are likely used to further characterize the compound. These may include infrared (IR) spectroscopy to probe vibrational modes and UV-Vis spectroscopy to investigate electronic transitions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。